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Compound of Interest

Compound Name: 2-Amino-2-methyl-pentan-3-OL

CAS No.: 89585-20-6

Cat. No.: B13553977

Get Quote

Executive Summary: The Amino Alcohol
Pharmacophore
The

-amino alcohol motif (1,2-amino alcohol) is a privileged pharmacophore in medicinal chemistry,
serving as the structural backbone for essential medicines ranging from

-blockers (Propranolol) to antitubercular agents (Ethambutol) and sphingosine kinase inhibitors.
Its ability to form bidentate hydrogen bonds allows it to mimic transition states in peptide
hydrolysis and interact avidly with metal-dependent enzymes.

This guide provides a technical comparison of novel amino alcohol derivatives against industry-

standard controls (Ethambutol, Doxorubicin, and Galantamine). We analyze performance

across three critical therapeutic axes: Antimycobacterial, Anticancer, and Neuroprotective

activity.

Comparative Analysis A: Antimycobacterial Activity
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Context: Tuberculosis (TB) requires long-term multidrug therapy. The standard drug,

Ethambutol (EMB), targets arabinosyl transferases involved in cell wall synthesis.[1][2] Novel

unsymmetrical amino alcohol derivatives are being developed to overcome EMB resistance.

Performance Data: Synthetic Derivatives vs. Ethambutol
Data sourced from recent structure-activity relationship (SAR) studies on N-alkylated amino

alcohols.

Compound
Class

Test Organism
MIC (

g/mL)

Potency
Factor (vs.
EMB)

Mechanism of
Action

Ethambutol

(Standard)

M. tuberculosis

H37Rv
1.56 - 3.12 1.0x (Baseline)

Inhibits EmbCAB

arabinosyl

transferases

Compound 12a

(Unsymmetrical

diamine)

M. tuberculosis

H37Rv
0.78

2x - 4x More

Potent

Enhanced

lipophilicity; cell

wall disruption

Compound 22

(Aryl-amino

alcohol)

M. tuberculosis

MDR Strains
3.12 Comparable

Effective against

EMB-resistant

strains

SQ109

(Adamantyl-

amino alcohol)

M. tuberculosis 0.78 4x More Potent

Disrupts MmpL3

transporter

(distinct from

EMB)

Key Insight: While Ethambutol is potent, its symmetric nature limits binding versatility.

Unsymmetrical amino alcohol derivatives (like SQ109 and Compound 12a) often exhibit lower

MICs due to improved membrane penetration and the ability to target mutant Emb proteins or

alternative targets like MmpL3.

Comparative Analysis B: Anticancer Cytotoxicity
Context: Amino alcohols derived from natural scaffolds (e.g., Eugenol, Isosteviol) are compared

against Doxorubicin, a standard DNA-intercalating anthracycline known for high cardiotoxicity.
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Performance Data: Cytotoxicity (MTT Assay)
Cell Line: MCF-7 (Human Breast Adenocarcinoma)[3][4][5]

Compound

IC

(

M)

Selectivity Index
(SI)*

Toxicity Profile

Doxorubicin

(Standard)
0.5 - 1.5 Low (~1.5)

High cardiotoxicity;

non-selective DNA

damage

Eugenol-Amino

Alcohol (3d)
2.8 - 4.5 High (>5.0)

Apoptosis induction

via Caspase-3

activation

Isosteviol-Amino

Alcohol
1.45 Moderate (2.5)

Comparable potency

to Doxorubicin; lower

toxicity

N-Naphthyl Amino

Alcohol
0.5 Moderate

Bioisostere of

chloroquine;

lysosomal targeting

*Selectivity Index (SI) = IC

Normal Cells / IC

Cancer Cells. Higher is better.

Mechanistic Causality: Unlike Doxorubicin, which causes necrotic cell death and inflammation,

specific amino alcohol derivatives (specifically the Eugenol-derived series) trigger programmed

cell death (apoptosis) without generating excessive Reactive Oxygen Species (ROS) in healthy

cardiomyocytes.

Comparative Analysis C: Neuroprotection (AChE
Inhibition)
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Context:Galantamine is a reversible acetylcholinesterase (AChE) inhibitor used for Alzheimer's

disease.[6][7][8][9] Novel dual-binding amino alcohol hybrids aim to inhibit both the catalytic

active site (CAS) and the peripheral anionic site (PAS) to prevent amyloid-

aggregation.

Performance Data: Enzyme Inhibition
Enzyme: Human Acetylcholinesterase (hAChE)

Compound
IC

(nM)
Binding Mode

A

Aggregation
Inhibition

Galantamine

(Standard)
350 - 500 CAS Only Negligible (<10%)

Galantamine-Peptide

Hybrid
50 - 100 Dual (CAS + PAS) High (40-60%)

Chiral Amino Alcohol

(6)
210 CAS Dominant Moderate

Technical Note: The "Dual Binding" strategy is superior because blocking the PAS prevents the

enzyme from acting as a chaperone for amyloid fibril formation, offering disease-modifying

potential beyond simple symptomatic relief.

Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (Alamar
Blue/Resazurin)
This fluorometric assay is superior to standard turbidity measurements for slow-growing

mycobacteria.

Preparation: Prepare stock solutions of amino alcohol derivatives in DMSO. Dilute serially in

7H9 broth to achieve concentrations from 0.1 to 100
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g/mL.

Inoculation: Inoculate 96-well plates with M. tuberculosis H37Rv (

CFU/well). Include Ethambutol as the positive control and DMSO as the vehicle control.

Incubation: Incubate at 37°C for 5 days.

Development: Add 20

L of Alamar Blue (Resazurin) solution and 12

L of 10% Tween 80. Incubate for an additional 24 hours.

Readout: Measure fluorescence at Ex 530 nm / Em 590 nm. A shift from blue (resazurin) to

pink (resorufin) indicates viable cell metabolism.

Calculation: Determine MIC as the lowest concentration preventing the color change.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Standard validation for anticancer potency.[3]

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h to allow
attachment.

Treatment: Replace medium with fresh medium containing graded concentrations of the test

amino alcohol (0.1 - 50

M). Run Doxorubicin in parallel.

Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO

.

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan
crystals form.
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Solubilization: Aspirate medium carefully. Dissolve crystals in 100

L DMSO.

Measurement: Read absorbance at 570 nm. Calculate % Cell Viability =

.

Visualized Mechanism of Action
The following diagram illustrates the dual-pathway mechanism where amino alcohol derivatives

can induce apoptosis in cancer cells (Left Branch) or inhibit cell wall synthesis in Mycobacteria

(Right Branch).
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Click to download full resolution via product page

Caption: Divergent mechanisms of amino alcohol derivatives in oncology (apoptosis induction)

vs. infectious disease (cell wall inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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